2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide
Overview
Description
2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.0665554 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anticonvulsant Activities
- Studies have synthesized and evaluated compounds similar to 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide, demonstrating significant antimicrobial activities. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been prepared and shown to possess good antimicrobial activity against standard drugs (Patel & Shaikh, 2011).
- Another study focused on the synthesis, crystal structure analysis, and spectral investigations of a closely related compound, revealing insights into its molecular structure and potential applications in medicinal chemistry (Demir et al., 2016).
Chemical Synthesis and Material Science
- Research on the synthesis and characterization of new thiourea derivatives, including benzamide compounds, has shown their potential as anti-pathogenic agents with significant antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
- In material science, the development of soluble polyimides from related diamines and aromatic tetracarboxylic dianhydrides offers insights into the creation of polymers with excellent thermal stability and mechanical properties (Imai, Maldar, & Kakimoto, 1984).
Molecular Structure Analysis
- Structural analysis of compounds containing chlorophenyl and benzamide moieties has provided valuable information regarding their molecular interactions and stability, contributing to the understanding of their potential applications in drug design and development (Palmer, Richards, & Lisgarten, 1995).
Properties
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-7-5-11(6-8-12)15(20)9-10-19-14-4-2-1-3-13(14)16(18)21/h1-10,19H,(H2,18,21)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANZGLAKGVXPBT-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC=CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)N/C=C/C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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